molecular formula C10H18 B12617841 (4R)-4-Methylnon-1-yne CAS No. 921756-76-5

(4R)-4-Methylnon-1-yne

Cat. No.: B12617841
CAS No.: 921756-76-5
M. Wt: 138.25 g/mol
InChI Key: UTHILQMCUOEJSI-JTQLQIEISA-N
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Description

(4R)-4-Methylnon-1-yne is an organic compound characterized by a nonyne backbone with a methyl group attached to the fourth carbon in the R-configuration. This compound is part of the alkyne family, which is known for its triple bond between carbon atoms, making it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Methylnon-1-yne typically involves the following steps:

    Starting Material: The synthesis begins with a suitable alkyne precursor.

    Addition of Methyl Group: A methyl group is introduced at the fourth carbon position using a Grignard reagent or an organolithium reagent.

    Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts like palladium or platinum to selectively hydrogenate specific bonds.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Methylnon-1-yne undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation can convert the alkyne to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Nucleophiles like sodium amide (NaNH₂) or organolithium reagents are used.

Major Products

    Oxidation: Produces diketones or carboxylic acids.

    Reduction: Yields alkenes or alkanes.

    Substitution: Forms various substituted alkynes depending on the nucleophile used.

Scientific Research Applications

(4R)-4-Methylnon-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-Methylnon-1-yne involves its interaction with molecular targets through its reactive alkyne group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (4R)-Methylnonan-1-ol: An alcohol derivative with similar structural features.

    (4R,8RS)-Dimethyldecanal: An aldehyde with a similar carbon backbone.

Uniqueness

(4R)-4-Methylnon-1-yne is unique due to its alkyne functionality, which imparts distinct reactivity compared to its alcohol and aldehyde counterparts

Properties

CAS No.

921756-76-5

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(4R)-4-methylnon-1-yne

InChI

InChI=1S/C10H18/c1-4-6-7-9-10(3)8-5-2/h2,10H,4,6-9H2,1,3H3/t10-/m0/s1

InChI Key

UTHILQMCUOEJSI-JTQLQIEISA-N

Isomeric SMILES

CCCCC[C@@H](C)CC#C

Canonical SMILES

CCCCCC(C)CC#C

Origin of Product

United States

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